

Commercial Sourcing and Synthesis of Enantiopure Butane-2,3-diamine: A Technical Guide

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Compound of Interest

Compound Name: **Butane-2,3-diamine**

Cat. No.: **B3053815**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthesis of enantiopure **butane-2,3-diamine**, a critical chiral building block in pharmaceutical and materials science. This document details commercial suppliers, quantitative product specifications, and in-depth experimental protocols for the synthesis and chiral resolution of this versatile diamine.

Commercial Suppliers of Enantiopure Butane-2,3-diamine

A number of chemical suppliers offer the enantiomers of **butane-2,3-diamine**, primarily the (2R,3R)-(-) and (2S,3S)-(+) forms. The following tables summarize the available quantitative data from a selection of these suppliers. Purity and enantiomeric excess (ee%) are critical parameters for applications in asymmetric synthesis and drug development. While many suppliers list a chemical purity, the enantiomeric excess is not always readily available on their websites and may require direct inquiry or access to a certificate of analysis.

Table 1: Commercial Suppliers of (2R,3R)-(-)-**Butane-2,3-diamine**

Supplier	Product Number	Purity	Enantiomeric Excess (ee%)	Available Quantities	CAS Number
Alfa Chemistry	ACM52165578	Inquire	Inquire	Inquire	52165-57-8
BOC Sciences	52165-57-8	Inquire	Inquire	mg, g, kg, ton	52165-57-8
Sigma-Aldrich	-	-	-	-	52165-57-8
Thermo Fisher Scientific	-	-	-	-	52165-57-8

Table 2: Commercial Suppliers of (2S,3S)-(+)-Butane-2,3-diamine

Supplier	Product Number	Purity	Enantiomeric Excess (ee%)	Available Quantities	CAS Number
Alfa Chemistry	ACM52165567	Inquire	Inquire	Inquire	52165-56-7
BOC Sciences	52165-56-7	Inquire	Inquire	mg, g, kg, ton	52165-56-7
Sigma-Aldrich	-	-	-	-	52165-56-7
Thermo Fisher Scientific	-	-	-	-	52165-56-7

Note: Information on purity and enantiomeric excess often requires consultation of the product's certificate of analysis or direct contact with the supplier.

Experimental Protocols

The synthesis of enantiopure **butane-2,3-diamine** is typically achieved through the synthesis of the racemic mixture, followed by chiral resolution.

Synthesis of Racemic Butane-2,3-diamine

A common route to racemic **butane-2,3-diamine** involves the reduction of dimethylglyoxime.[1]

Step 1: Synthesis of Dimethylglyoxime from Methyl Ethyl Ketone

This procedure follows the method outlined in Organic Syntheses.

- Materials:
 - Methyl ethyl ketone
 - Ethyl nitrite (prepared *in situ* from sodium nitrite and sulfuric acid)
 - Hydrochloric acid
 - Hydroxylamine hydrochloride or sodium hydroxylamine monosulfonate
- Procedure:
 - Prepare a solution of sodium hydroxylamine monosulfonate.
 - Prepare biacetyl monoxime by reacting methyl ethyl ketone with ethyl nitrite in the presence of hydrochloric acid.
 - The crude biacetyl monoxime is then reacted with the sodium hydroxylamine monosulfonate solution. The mixture is heated to approximately 70°C and then allowed to cool, during which dimethylglyoxime crystallizes.
 - The crystalline dimethylglyoxime is collected by filtration and washed with cold water.

Step 2: Reduction of Dimethylglyoxime to Racemic **Butane-2,3-diamine**

The reduction of dimethylglyoxime to the corresponding diamine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[\[1\]](#)

- Materials:

- Dimethylglyoxime
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or THF
- Water
- Sodium hydroxide solution

- Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, a suspension of LiAlH_4 in anhydrous ether is prepared under an inert atmosphere (e.g., nitrogen or argon).
- A solution of dimethylglyoxime in anhydrous THF is added dropwise to the LiAlH_4 suspension at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.
- The reaction is then cautiously quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.
- The resulting granular precipitate is filtered off and washed with ether.
- The combined ethereal filtrates are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation to yield the **racemic butane-2,3-diamine**.

Chiral Resolution of Racemic Butane-2,3-diamine using Tartaric Acid

The separation of the enantiomers of **butane-2,3-diamine** is achieved by diastereomeric salt formation with a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[\[1\]](#)

- Materials:
 - Racemic **butane-2,3-diamine**
 - (+)-Tartaric acid
 - Methanol
 - 50% Sodium hydroxide solution
 - Diethyl ether
- Procedure:
 - Dissolve (+)-tartaric acid in methanol.
 - Slowly add the racemic **butane-2,3-diamine** to the tartaric acid solution. An exothermic reaction will occur.
 - Allow the solution to cool to room temperature and stand undisturbed for an extended period (e.g., overnight) to allow for the crystallization of the less soluble diastereomeric salt.
 - Collect the crystals by suction filtration and wash them with a small amount of cold methanol. This solid is the enriched diastereomeric salt of one of the **butane-2,3-diamine** enantiomers.
 - To enhance purity, the collected crystals can be recrystallized from hot methanol.
 - The enantiomerically enriched diamine is liberated from the diastereomeric salt by dissolving the crystals in water and adding a 50% sodium hydroxide solution until the

mixture is strongly basic.

- The free diamine, which is insoluble in the aqueous solution, is then extracted with diethyl ether.
- The ethereal extracts are combined, dried over a suitable drying agent, and the ether is removed by distillation to yield the enantiopure **butane-2,3-diamine**. The other enantiomer can be recovered from the mother liquor of the initial crystallization.

Determination of Enantiomeric Excess

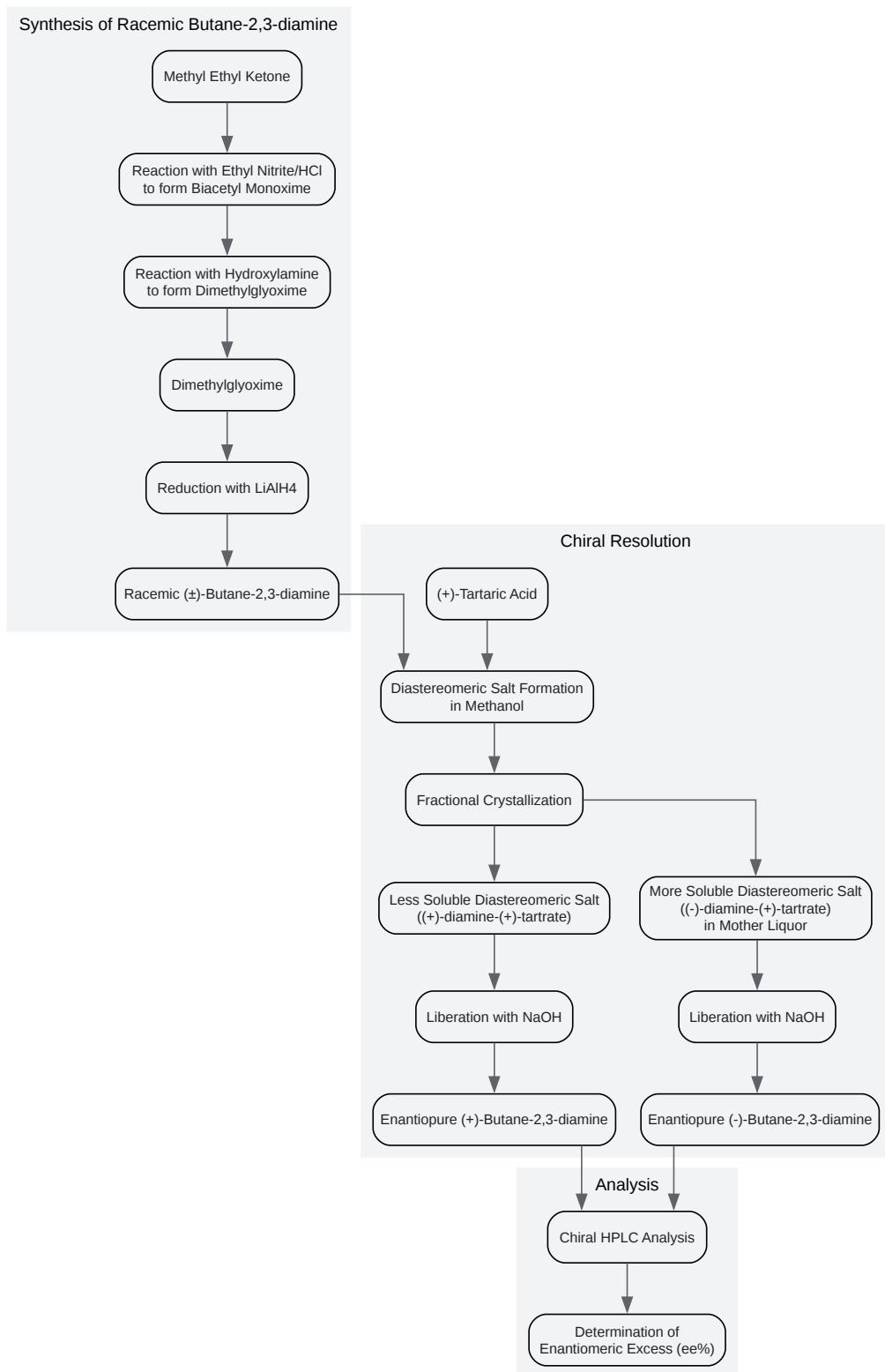
The enantiomeric excess (ee%) of the resolved **butane-2,3-diamine** should be determined to confirm the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.

- General HPLC Procedure:
 - A chiral stationary phase (CSP) column is selected that is suitable for the separation of chiral amines.
 - A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is used.
 - The resolved diamine is dissolved in the mobile phase and injected onto the column.
 - The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.
 - The enantiomeric excess is calculated from the areas of the two peaks using the formula:
$$\text{ee\%} = [| \text{Area}_1 - \text{Area}_2 | / (\text{Area}_1 + \text{Area}_2)] * 100.$$

Visualizations

Experimental Workflow for Synthesis and Resolution of Enantiopure Butane-2,3-diamine

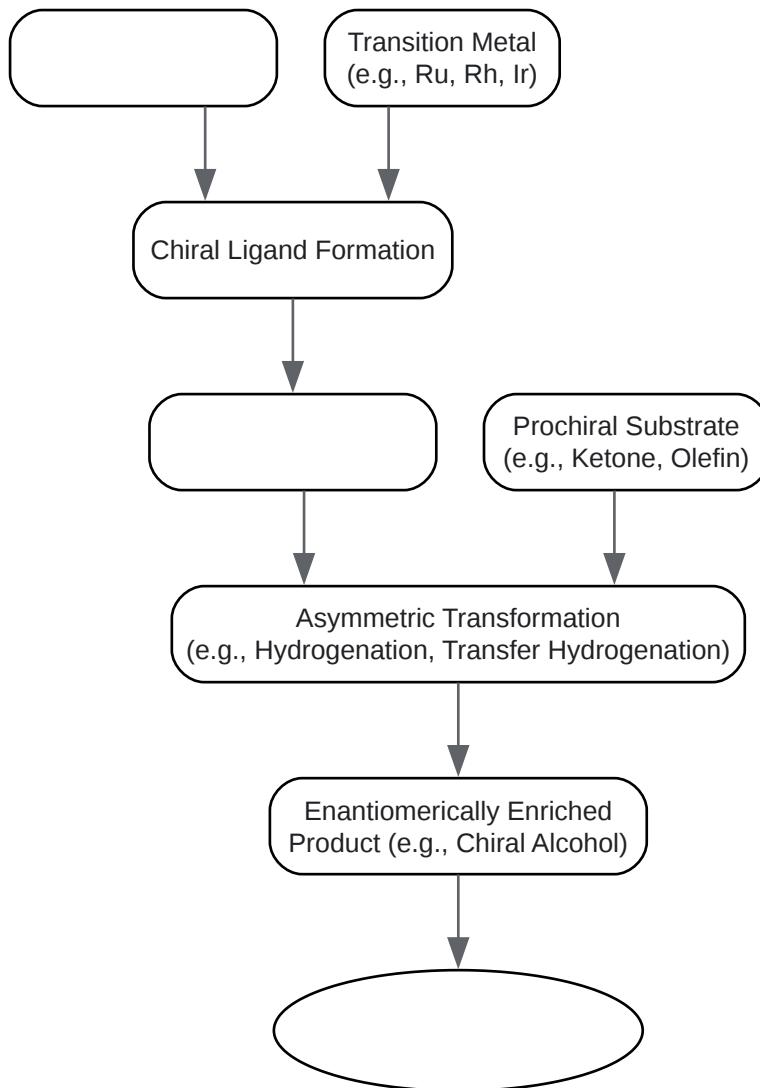
Experimental Workflow for Enantiopure Butane-2,3-diamine

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Caption: Workflow for the synthesis and resolution of enantiopure **butane-2,3-diamine**.

Logical Relationship in Asymmetric Catalysis

Role of Enantiopure Butane-2,3-diamine in Asymmetric Catalysis



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Caption: Role of enantiopure **butane-2,3-diamine** in asymmetric catalysis for drug development.

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References

- 1. pubs.acs.org [pubs.acs.org]
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